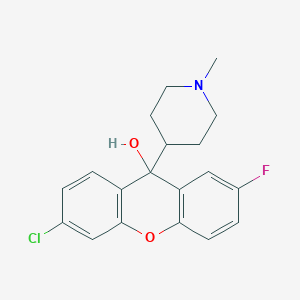![molecular formula C14H10N2O2 B14605309 7-Methyl-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione CAS No. 60308-10-3](/img/structure/B14605309.png)
7-Methyl-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methyl-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by a fused pyrrolo-pyridine ring system, which contributes to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 4-amino-2-bromopyridine with suitable reagents can lead to the formation of the desired pyrrolo-pyridine core . The reaction conditions often include the use of strong bases, such as potassium hydroxide, and solvents like methanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
7-Methyl-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine N-oxides, while reduction can lead to the formation of reduced pyrrolo-pyridine derivatives .
科学的研究の応用
7-Methyl-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, particularly targeting fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Biological Studies: It is used in studies related to cell proliferation and apoptosis, providing insights into cancer biology and potential therapeutic approaches.
作用機序
The mechanism of action of 7-Methyl-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione involves its interaction with specific molecular targets, such as FGFRs. By binding to these receptors, the compound inhibits their kinase activity, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival. This inhibition can induce apoptosis in cancer cells and reduce tumor growth .
類似化合物との比較
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Another pyrrolo-pyridine derivative with similar structural features but different substitution patterns.
Pyrazolo[3,4-d]pyrimidine:
Uniqueness
7-Methyl-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties contribute to its selective binding to molecular targets and its potential efficacy in therapeutic applications .
特性
CAS番号 |
60308-10-3 |
|---|---|
分子式 |
C14H10N2O2 |
分子量 |
238.24 g/mol |
IUPAC名 |
7-methyl-6-phenylpyrrolo[3,4-c]pyridine-1,3-dione |
InChI |
InChI=1S/C14H10N2O2/c1-8-11-10(13(17)16-14(11)18)7-15-12(8)9-5-3-2-4-6-9/h2-7H,1H3,(H,16,17,18) |
InChIキー |
HFTRETPBMXNXGS-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CN=C1C3=CC=CC=C3)C(=O)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


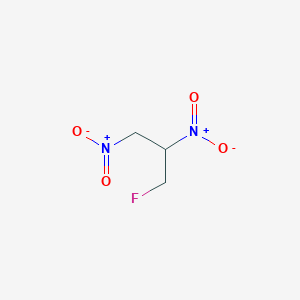

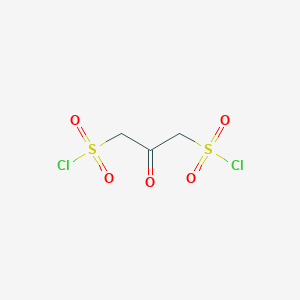
![Propanedinitrile, [[(triphenylphosphoranylidene)amino]methylene]-](/img/structure/B14605245.png)
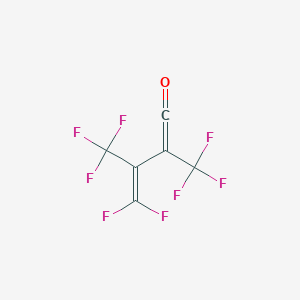
![{[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]methyl}benzene](/img/structure/B14605276.png)
![4-{5-[4-(Dimethylamino)phenyl]-3H-1,2,4-dithiazol-3-ylidene}-N,N-dimethylcyclohexa-2,5-dien-1-iminium perchlorate](/img/structure/B14605277.png)

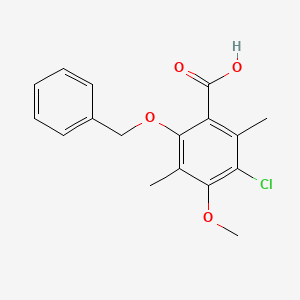
![Dimethyl [2-(1-butylcyclopropyl)-2-oxoethyl]phosphonate](/img/structure/B14605282.png)
![Methyl(diphenyl){2-[(propan-2-yl)oxy]phenyl}phosphanium iodide](/img/structure/B14605285.png)
![1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexakis(methyleneoxy)]hexabenzene](/img/structure/B14605292.png)

